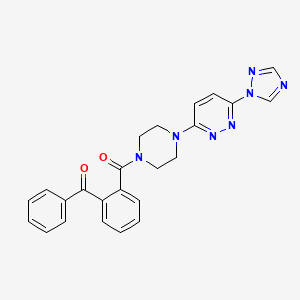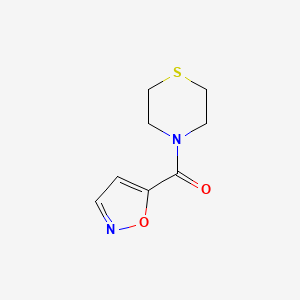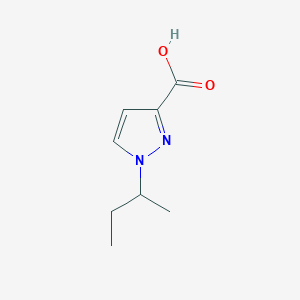![molecular formula C27H23N3O3S B2586333 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866342-18-9](/img/structure/B2586333.png)
2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide” is a chemical compound . The molecular formula is not directly available from the search results, but similar compounds have been found with molecular formulas like C27H22FN3O3S .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not directly available from the search results .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not directly available from the search results .Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodology
The compound 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide belongs to a class of compounds with diverse synthetic applications and biological activities. One notable approach to synthesizing chromeno[2,3-d]pyrimidine derivatives involves a catalyst-free, one-pot three-component synthesis under ambient conditions. This method highlights the efficiency and eco-friendliness of producing such compounds, offering excellent yields and highlighting the potential for broad application in pharmaceutical research (Brahmachari & Nayek, 2017).
Antimicrobial and Antitubercular Activities
Research into chromeno[2,3-d]pyrimidine derivatives has revealed significant antimicrobial and antitubercular properties. Synthesis efforts aimed at producing novel derivatives have shown pronounced activity against various microbial strains, including Mycobacterium tuberculosis. This suggests potential utility in developing new treatments for infectious diseases (Kamdar et al., 2011).
Anti-inflammatory and Analgesic Properties
The exploration of chromeno[2,3-d]pyrimidine derivatives has also extended to evaluating their anti-inflammatory and analgesic effects. Various studies have synthesized novel compounds within this class, demonstrating significant activity in these therapeutic areas. Such findings underscore the potential for these compounds to contribute to the development of new anti-inflammatory and pain management medications (Rajanarendar et al., 2012).
Anticancer Potential
Further investigations into the biological activities of chromeno[2,3-d]pyrimidine derivatives have identified their potential in anticancer therapy. Specific derivatives have been evaluated for their efficacy against various cancer cell lines, offering promising avenues for the development of novel anticancer agents. This research highlights the broad therapeutic potential of these compounds, including their role in addressing some of the most challenging health issues (Abdelwahab & Hassan Fekry, 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-2-32-22-15-9-12-19-16-21-26(33-24(19)22)29-25(18-10-5-3-6-11-18)30-27(21)34-17-23(31)28-20-13-7-4-8-14-20/h3-15H,2,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBMBFCIPYIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-methyl-4-[4-(propan-2-yl)phenyl]-5-propylpyridine-3-carbonitrile](/img/structure/B2586252.png)


![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2586258.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2586261.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2586262.png)




![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)